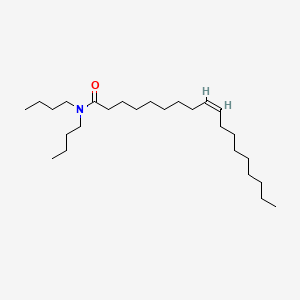

N,N-Dibutyloleamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

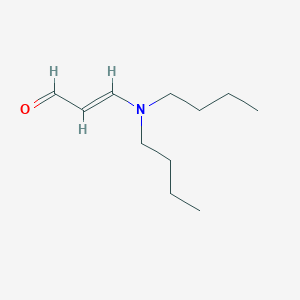

N,N-Dibutyloleamide is a tertiary fatty amide derived from oleic acid. It is known for its dual functionality as both a plasticizer and an antimicrobial agent.

Preparation Methods

N,N-Dibutyloleamide can be synthesized through several methods. One common approach involves the reaction of oleic acid with dibutylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve solvent casting to prepare homogeneous composite films containing this compound .

Chemical Reactions Analysis

N,N-Dibutyloleamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N,N-Dibutyloleamide has been extensively studied for its applications in scientific research. In chemistry, it is used as a plasticizer for polyvinyl chloride (PVC) resins, enhancing their flexibility and durability. In biology, it exhibits antimicrobial properties, making it useful in developing materials with antibacterial activity. In medicine, this compound is explored for its potential as a drug delivery agent due to its biocompatibility. Industrially, it is employed in the production of eco-friendly plasticizers and additives for various polymers .

Mechanism of Action

The mechanism of action of N,N-Dibutyloleamide involves its interaction with polymer matrices, where it acts as a plasticizer by reducing the glass transition temperature and increasing the elasticity of the material. Its antimicrobial activity is attributed to its ability to disrupt the cell membranes of bacteria, leading to cell lysis. The molecular targets and pathways involved in these processes are still under investigation, but it is believed that the compound interacts with lipid bilayers and proteins within the cell membrane .

Comparison with Similar Compounds

N,N-Dibutyloleamide can be compared with other similar compounds, such as N-oleoylmorpholine and N,N-dibutylundecenamide. These compounds also exhibit plasticizing effects on polymers and possess antimicrobial properties. this compound is unique in its dual functionality, combining both plasticizing and antimicrobial activities in a single compound. This makes it a promising additive for various applications, particularly in the development of performance materials for medical and domestic purposes .

Properties

CAS No. |

5831-80-1 |

|---|---|

Molecular Formula |

C26H51NO |

Molecular Weight |

393.7 g/mol |

IUPAC Name |

(Z)-N,N-dibutyloctadec-9-enamide |

InChI |

InChI=1S/C26H51NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27(24-8-5-2)25-9-6-3/h15-16H,4-14,17-25H2,1-3H3/b16-15- |

InChI Key |

YMGHPIVBMBXPCR-NXVVXOECSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(CCCC)CCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(CCCC)CCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)